1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 790271-42-0) is a heterocyclic small molecule with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. It belongs to the hexahydropyrrolo[1,2-c]pyrimidine family, characterized by a fused bicyclic core containing both pyrrole and pyrimidine rings, and is distinguished by the presence of two carbonyl groups at positions 1 and 3 (1,3-dioxo) and a nitrile substituent at position 4.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 790271-42-0
Cat. No. B2767335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile
CAS790271-42-0
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESC1CC2=C(C(=O)NC(=O)N2C1)C#N
InChIInChI=1S/C8H7N3O2/c9-4-5-6-2-1-3-11(6)8(13)10-7(5)12/h1-3H2,(H,10,12,13)
InChIKeyWPASZLKOOSXEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 790271-42-0): Core Chemical Identity and Procurement Baseline


1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 790271-42-0) is a heterocyclic small molecule with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol [1]. It belongs to the hexahydropyrrolo[1,2-c]pyrimidine family, characterized by a fused bicyclic core containing both pyrrole and pyrimidine rings, and is distinguished by the presence of two carbonyl groups at positions 1 and 3 (1,3-dioxo) and a nitrile substituent at position 4 [1]. The compound is commercially available as a research chemical with a typical purity specification of ≥95% .

Why Generic Substitution Is Not Viable for 1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile in Research Procurement


The hexahydropyrrolo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in inhibitors of cathepsin K [1], SYK [2], and as insulin secretagogues [3]. Within this class, subtle variations in the oxidation state and substitution pattern drastically alter hydrogen-bonding capacity, electronic distribution, and metabolic stability, which in turn govern target engagement and selectivity. The 1,3-dioxo-4-carbonitrile substitution pattern of CAS 790271-42-0 creates a unique pharmacophoric triad — dual H-bond acceptors (carbonyls) paired with a linear nitrile — that is absent from non-dioxo or non-nitrile analogs. Generic replacement with an unsubstituted pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 52951-24-3) or a mono-oxo derivative would eliminate critical binding interactions, invalidating SAR models and compromising the reproducibility of biochemical assays. The quantitative evidence below establishes the precise physicochemical and structural dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile (790271-42-0) Against Closest Analogs


Hydrogen-Bond Acceptor Count: 1,3-Dioxo Pattern vs. Unsubstituted Pyrrolo[1,2-c]pyrimidine-4-carbonitrile

The target compound possesses three hydrogen-bond acceptor (HBA) sites — two carbonyl oxygens and the nitrile nitrogen — versus only one HBA (the nitrile nitrogen) in the non-dioxo analog pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 52951-24-3) [1]. This difference fundamentally alters the compound's capacity to engage biological targets through directional intermolecular interactions.

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability and Bioavailability Prediction

The 1,3-dioxo substitution elevates the topological polar surface area (TPSA) of the target compound to 73.2 Ų, compared to 41.6 Ų for the non-dioxo analog pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 52951-24-3) [1]. This TPSA value places the target compound near the established threshold of 60–70 Ų associated with favorable oral absorption, while the non-dioxo analog falls well below it, potentially indicating different passive permeability characteristics.

ADME Prediction Blood-Brain Barrier Permeability Oral Bioavailability

Hydrogen-Bond Donor Capacity: Enabling Directed Interactions Absent in N-Alkylated Analogs

The target compound possesses one hydrogen-bond donor (HBD) at the N2 position of the pyrimidine-dione ring, as computed by Cactvs [1]. In contrast, the closely related N-substituted analog 2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 923224-63-9) has zero HBD sites due to alkylation at N2 [2]. This single HBD is structurally positioned to serve as a hinge-binding hydrogen-bond donor in kinase and protease active sites, a motif exploited in pyrrolopyrimidine-based inhibitors of cathepsin K and SYK [3].

Kinase Inhibitor Design Hinge-Binding Motif Structure-Based Drug Design

XLogP3 Hydrophilicity Profile: Differentiation from Lipophilic Pyrrolopyrimidine Scaffolds

The target compound has a computed XLogP3 value of -0.5 [1], indicating significant hydrophilicity. This contrasts sharply with the unsubstituted aromatic pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold and with many drug-like pyrrolopyrimidine inhibitors that typically exhibit XLogP values in the range of +1.5 to +3.5. The negative XLogP3 reflects the strong polarizing effect of the 1,3-dioxo groups and predicts aqueous solubility and metabolic profiles distinct from more lipophilic analogs.

Lipophilicity Optimization Ligand Efficiency Metrics Solubility Prediction

Zero Rotatable Bonds: Conformational Rigidity as a Selectivity Determinant

The target compound possesses zero rotatable bonds [1], meaning its pharmacophoric elements are locked in a single, rigid conformation. By contrast, the N-substituted analog 2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 923224-63-9) contains at least 2 rotatable bonds due to the benzyl substituent. Conformational restriction is a well-established strategy for enhancing target selectivity by reducing the entropic penalty of binding and eliminating off-target conformations [2].

Conformational Restriction Entropic Penalty Selectivity Optimization

Documented Inhibitory Activity of 1,3-Dioxo-Pyrrolo[1,2-c]pyrimidine-4-carbonitrile Derivatives Against Cathepsin K: Scaffold Validation

While no published IC50 data exists specifically for the unsubstituted target compound (CAS 790271-42-0), the 1,3-dioxo-pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold constitutes the core of a series of potent cathepsin K inhibitors disclosed by Novartis (US Patent 7,452,886) [1]. Within this patent family, elaborated derivatives bearing this exact core achieved nanomolar enzymatic inhibition. Furthermore, a derivative from this series, 2-[2-(1-methyl-2-phenyl-2,3-dihydro-1H-indol-3-yl)-2-oxoethyl]-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile, is registered in the BRENDA enzyme database with a reported IC50 of 0.0014 µM (1.4 nM) [2], confirming that the core scaffold can support high-affinity target engagement when appropriately elaborated.

Cysteine Protease Inhibition Cathepsin K Osteoporosis

Optimal Application Scenarios for 1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile Based on Differentiated Evidence


Core Scaffold for Cathepsin K and Cysteine Protease Inhibitor Lead Optimization

The 1,3-dioxo-pyrrolo[1,2-c]pyrimidine-4-carbonitrile core is the pharmacophoric foundation of nanomolar cathepsin K inhibitors, as established in the Novartis patent family (US 7,452,886) [1]. Its three HBA sites and single HBD provide the precise hydrogen-bonding geometry required for occupancy of the cathepsin K S3 subsite. Medicinal chemistry teams prosecuting cysteine protease targets should procure this compound as a key synthetic intermediate for SAR expansion at the N2 and C4 positions, rather than using non-dioxo pyrrolopyrimidine scaffolds that lack the requisite binding interactions. The documented derivative IC50 of 1.4 nM provides a quantitative benchmark for library design.

Physicochemical Reference Standard for Hydrophilic Fragment Library Construction

With an XLogP3 of -0.5 [1], zero rotatable bonds, and a TPSA of 73.2 Ų [1], this compound occupies a distinct region of physicochemical space — high polarity combined with complete conformational rigidity — that is underrepresented in commercial fragment libraries. Fragment-based drug discovery (FBDD) groups seeking to expand chemical diversity into hydrophilic, rigid fragment space should include this compound as a core member, as its properties are orthogonal to the lipophilic, flexible fragments that dominate typical screening collections.

Negative Control in Permeability and Transporter Assays

The TPSA of 73.2 Ų [1] and XLogP3 of -0.5 [1] predict inherently low passive membrane permeability relative to more lipophilic pyrrolopyrimidine analogs (typical XLogP3 +1.5 to +3.5). This compound is therefore well-suited as a low-permeability reference control in Caco-2, MDCK, or PAMPA assays when benchmarking the permeability characteristics of novel pyrrolopyrimidine-based lead compounds. Its use ensures that observed permeability differences in test compounds can be attributed to structural modifications rather than assay variability.

Synthetic Intermediate for Kinase Inhibitor Scaffold Hopping

The pyrrolo[1,2-c]pyrimidine scaffold is a recognized hinge-binding motif in kinase drug discovery, and derivatives of this scaffold have been patented as SYK inhibitors (WO2007042298A1) [1]. The 1,3-dioxo-4-carbonitrile substitution pattern offers a unique vector for nitrile-directed interactions within the ATP-binding pocket. The compound's zero rotatable bonds ensure a fixed presentation of the nitrile group, enabling structure-guided design with minimal conformational ambiguity. Procurement of 790271-42-0 is the entry point for scaffold-hopping campaigns that seek to replace traditional pyrimidine or quinazoline kinase hinge-binders with a rigid, polar pyrrolopyrimidine-dione core.

Quote Request

Request a Quote for 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.